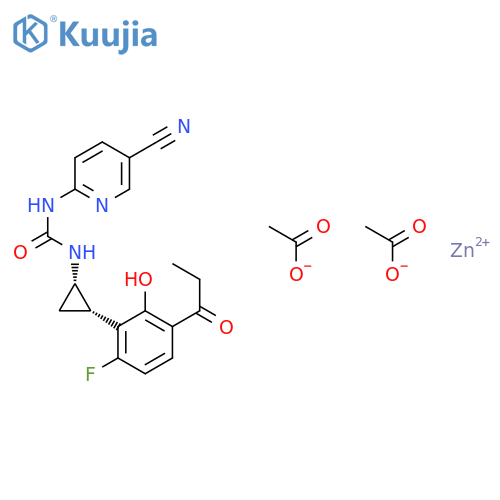Cas no 9000-07-1 (CARRAGEENAN)

CARRAGEENAN structure
商品名:CARRAGEENAN
CARRAGEENAN 化学的及び物理的性質
名前と識別子
-
- CARRAGEENAN
- 3,6-anhydro-d-galactan
- aubygelgs
- aubygumdm
- burtonitev-40-e
- carastay
- carastayc
- carrageen
- carrageenangum
- CARRAGEENAN COMMERCIAL GRADE
- Aquagel
- Gum carrageenan
- MIV-150/ZA/CG
- 9000-07-1
- zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate
- zinc 1-(5-cyano-2-pyridyl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoyl-phenyl)cyclopropyl]urea diacetate
-
- MDL: MFCD00081480
- インチ: InChI=1S/C19H17FN4O3.2C2H4O2.Zn/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16;2*1-2(3)4;/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27);2*1H3,(H,3,4);/q;;;+2/p-2/t12-,14+;;;/m1.../s1
- InChIKey: UHVMMEOXYDMDKI-JKYCWFKZSA-L
- ほほえんだ: [Zn+2].CC([O-])=O.CC([O-])=O.N#CC1C=CC(NC(N[C@H]2C[C@H]2C2=C(F)C=CC(C(CC)=O)=C2O)=O)=NC=1
計算された属性
- せいみつぶんしりょう: 289.167794
- どういたいしつりょう: 289.167794
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 72.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 半透明、しわ、やや光沢のあるフレークまたは白色から黄色の粉末、無臭、やや海藻味
- 密度みつど: No data available
- ゆうかいてん: 118.5 deg C
- ふってん: No data available
- フラッシュポイント: No data available
- FEMA: 2596 | IRISH MOSS EXTRACT
- じょうきあつ: No data available
- ようかいせい: 水に可溶、有機溶媒に不溶
CARRAGEENAN セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:2
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- RTECS番号:FI0700000
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
CARRAGEENAN 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | FC166779-250 g |
Carrageenan |
9000-07-1 | 250g |
$250.00 | 2023-01-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804872-25g |
Carrageenan |
9000-07-1 | 25g |
¥56.00 | 2022-09-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804872-1kg |
Carrageenan |
9000-07-1 | 1kg |
¥689.00 | 2022-09-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C107615-25g |
CARRAGEENAN |
9000-07-1 | 25g |
¥55.90 | 2023-09-03 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | KC4978-100g |
CARRAGEENAN |
9000-07-1 | 100g |
¥70元 | 2023-09-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205622C-500 g |
Carrageenan, |
9000-07-1 | 500g |
¥1,354.00 | 2023-07-11 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C107615-1kg |
CARRAGEENAN |
9000-07-1 | 1kg |
¥668.90 | 2023-09-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205622A-25 g |
Carrageenan, |
9000-07-1 | 25g |
¥489.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205622B-100 g |
Carrageenan, |
9000-07-1 | 100g |
¥752.00 | 2023-07-11 | ||
| Biosynth | FC166779-500 g |
Carrageenan |
9000-07-1 | 500g |
$400.00 | 2023-01-04 |
CARRAGEENAN 関連文献
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:9000-07-1)CARRAGEENAN

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:9000-07-1)卡拉胶

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ